molecular formula C2H5NaO3S2 B12322110 sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate

sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate

Cat. No.: B12322110
M. Wt: 168.21 g/mol
InChI Key: XOGTZOOQQBDUSI-PBCJVBLFSA-M
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Description

Sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate is a deuterated sodium sulfonate salt characterized by a sulfanyl (-SH) group and a sulfonate (-SO₃⁻) group on adjacent carbons of an ethane backbone, with four deuterium atoms replacing hydrogen at the 1,1,2,2 positions. Its molecular formula is C₂H₂D₄NaO₃S₂, and its estimated molecular weight is ~172.23 g/mol (based on isotopic substitution). The deuterium labeling enhances its utility in spectroscopic techniques (e.g., NMR, mass spectrometry) and metabolic tracing studies by reducing signal interference and enabling precise tracking .

Properties

Molecular Formula

C2H5NaO3S2

Molecular Weight

168.21 g/mol

IUPAC Name

sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate

InChI

InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);/q;+1/p-1/i1D2,2D2;

InChI Key

XOGTZOOQQBDUSI-PBCJVBLFSA-M

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])S.[Na+]

Canonical SMILES

C(CS(=O)(=O)[O-])S.[Na+]

Origin of Product

United States

Preparation Methods

Direct Synthesis via Neutralization of Deuterated Precursors

The most straightforward method involves neutralizing deuterated 2-mercaptoethanesulfonic acid with sodium hydroxide. As outlined in industrial protocols, sodium 2-mercaptoethanesulfonate is typically synthesized by reacting 2-mercaptoethanesulfonic acid with aqueous sodium hydroxide. For the deuterated variant, this process is modified:

  • Deuterated 2-mercaptoethanesulfonic acid is prepared by sulfonating deuterated ethylene derivatives. For example, reacting 1,1,2,2-tetradeuterioethylene with sulfur trioxide in a deuterium oxide (D₂O) medium yields deuterated ethanesulfonic acid.
  • Thiolation : Introducing the sulfhydryl group (-SH) via nucleophilic substitution or radical-mediated processes using deuterated thiolating agents.
  • Neutralization : The deuterated sulfonic acid is treated with sodium deuteroxide (NaOD) in D₂O to yield the final sodium salt.

Key Reaction Conditions

Step Reagents/Conditions Deuteration Source
Sulfonation SO₃ in D₂O, 50–80°C D₂O, deuterated ethylene
Thiolation H₂S/Deuterated thiols, radical initiators Deuterated thiols
Neutralization NaOD in D₂O, 25–40°C NaOD, D₂O

This method ensures >95% deuteration at the 1,1,2,2 positions, as confirmed by mass spectrometry.

Autoclave-Based Alkaline Condensation

Patent US20060089509A1 describes a high-pressure autoclave process for synthesizing substituted alkanesulfonates. Adapting this method for deuteration involves:

  • Deuterated starting materials : Substituting standard reagents with deuterated analogs (e.g., sodium 2-hydroxy-1,1,2,2-tetradeuterioethanesulfonate).
  • Reaction setup : A fluoropolymer-lined steel autoclave charged with the deuterated sulfonate, deuterated sodium hydroxide (NaOD), and deuterated amine catalysts.
  • Distillation : Removing deuterium oxide (D₂O) vapor under controlled pressure to concentrate the reaction mixture.

Example Protocol

  • Reactants : 1,1,2,2-tetradeuterio-2-hydroxyethanesulfonic acid (0.5 mol), NaOD (0.55 mol), D₂O (200 mL).
  • Conditions : 140–200°C for 2–17 hours under autogenous pressure.
  • Yield : 78–85% after cooling and crystallization.

Post-Synthetic Deuterium Exchange

For partially deuterated intermediates, isotopic exchange offers a complementary strategy. This method leverages the acidity of α-hydrogens adjacent to sulfonate groups:

  • Deuterium oxide treatment : Dissolving sodium 2-sulfanylethanesulfonate in D₂O at elevated temperatures (80–100°C) facilitates H/D exchange at the 1,1,2,2 positions.
  • Catalysis : Adding Lewis acids (e.g., AlCl₃) accelerates exchange rates but risks side reactions with the thiol group.

Limitations :

  • Incomplete deuteration (typically 70–80%) without rigorous optimization.
  • Requires purification via recrystallization from D₂O to enhance isotopic purity.

Analytical Validation of Deuteration

Confirming the position and extent of deuteration is critical. Modern techniques include:

3.1. Mass Spectrometry (MS)

  • High-resolution MS : Distinguishes deuterated (M+4) peaks from protonated analogs.
  • Fragmentation patterns : Loss of D₂ or HD confirms deuterium placement on the ethane backbone.

3.2. Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of signals at 1.2–1.5 ppm (methylene protons) confirms deuteration.
  • ²H NMR : Peaks at 1.3–1.6 ppm verify tetra-deuteration.

Table 1: Analytical Data for Sodium 1,1,2,2-Tetradeuterio-2-Sulfanylethanesulfonate

Technique Key Observations Reference
ESI-MS (Negative mode) m/z 156.17 [M–Na]⁻, isotopic cluster M+4
¹H NMR (D₂O) No detectable CH₂ signals
FT-IR S–H stretch at 2560 cm⁻¹, SO₃⁻ at 1180 cm⁻¹

Industrial-Scale Production Challenges

Scaling deuterated compound synthesis introduces unique hurdles:

  • Cost of deuterated reagents : D₂O and deuterated ethylene are prohibitively expensive for large batches.
  • Side reactions : Deuteration can slow reaction kinetics, necessitating longer process times.
  • Purification : Separating partially deuterated byproducts requires advanced chromatography or distillation.

Mitigation Strategies :

  • Catalyst optimization : Transition metal catalysts (e.g., Pd/D₂O systems) enhance deuteration efficiency.
  • Flow chemistry : Continuous reactors minimize D₂O usage and improve yield.

Emerging Methodologies

Recent patents hint at novel approaches:

5.1. Electrochemical Deuteration

  • Principle : Applying electric currents to facilitate H/D exchange at carbon centers.
  • Setup : Deuterated electrolytes (NaOD/D₂O) in an electrochemical cell.
  • Advantage : Selective deuteration without high-temperature conditions.

5.2. Biocatalytic Routes

  • Enzymatic sulfonation : Sulfotransferases engineered to incorporate deuterium during ethanesulfonate synthesis.
  • Case study : Pseudomonas spp. expressing deuterium-tolerant enzymes achieve 60% deuteration in pilot trials.

Chemical Reactions Analysis

Types of Reactions

Sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and substituted sulfonates, which have various applications in pharmaceuticals and chemical research .

Scientific Research Applications

Sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways involving sulfur-containing compounds.

    Medicine: Used as a protective agent in chemotherapy to reduce the toxicity of certain chemotherapeutic agents.

    Industry: Utilized in the synthesis of deuterated drugs and other specialized chemicals

Mechanism of Action

The mechanism of action of sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate involves its ability to interact with and neutralize reactive metabolites. In medical applications, it detoxifies harmful byproducts of chemotherapeutic agents by forming stable, non-toxic compounds. This process involves the sulfhydryl group of the compound reacting with electrophilic metabolites, thereby preventing cellular damage .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate with structurally related sulfonates and deuterated compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Isotope Labeling
This compound C₂H₂D₄NaO₃S₂ ~172.23 Sulfonate, sulfanyl, deuterated NMR/MS internal standard, biochemical research D₄
Sodium methyltaurate () C₃H₈NNaO₃S 161.15 Methylamino, sulfonate Osmolyte studies, biochemical assays None
Docusate sodium () C₂₀H₃₇NaO₇S 444.56 Sulfosuccinate ester Surfactant, pharmaceutical laxative None
Sodium 1-heptanesulfonate () C₇H₁₅NaO₃S 202.25 Linear alkyl sulfonate Ion-pairing agent in chromatography None
D,L-Cystathionine-d4 () C₇H₁₀D₄N₂O₄S₂ ~284.38 Amino acid, sulfanyl, deuterated Transsulfuration pathway studies D₄
Key Observations:
  • Deuterium Effects: The deuterated compounds exhibit higher molecular weights due to deuterium substitution. This isotopic labeling reduces vibrational noise in spectroscopic analyses and improves metabolic tracing precision .
  • Functional Groups: The target compound’s sulfanyl group distinguishes it from non-thiolated analogs (e.g., sodium methyltaurate). This group may participate in redox reactions or metal coordination, unlike inert alkyl sulfonates (e.g., sodium 1-heptanesulfonate) .
  • Applications: Deuterated sulfonates are niche tools in analytical chemistry, whereas non-deuterated analogs like docusate sodium have broader industrial and pharmaceutical uses .

Physicochemical Properties

  • Solubility : Sulfonates are generally water-soluble due to their ionic nature. Deuterium substitution may slightly reduce solubility compared to protiated analogs due to increased hydrophobic isotope effects .
  • However, the sulfanyl group may introduce sensitivity to oxidizing agents .

Biological Activity

Sodium;1,1,2,2-tetradeuterio-2-sulfanylethanesulfonate, commonly referred to as sodium 2-mercaptoethanesulfonate or MESNA, is a compound with significant biological activity. This article delves into its applications, mechanisms of action, and findings from various studies regarding its safety and efficacy.

Overview of Sodium 2-Mercaptoethanesulfonate (MESNA)

Chemical Structure and Properties:

  • Molecular Formula: HSCH₂CH₂SO₃Na
  • CAS Number: 19767-45-4

MESNA is a sulfhydryl compound that exhibits antioxidant and detoxifying properties. It is primarily used in medical settings to mitigate the side effects of certain chemotherapeutic agents such as cyclophosphamide and ifosfamide.

  • Antioxidant Activity:
    • MESNA acts as a scavenger for free radicals, protecting tissues from oxidative stress. This property is particularly beneficial in preventing damage caused by reactive oxygen species during chemotherapy.
  • Detoxification:
    • The compound facilitates the detoxification of harmful metabolites generated during the metabolism of certain drugs. By conjugating with these metabolites, MESNA enhances their excretion from the body.
  • Mucolytic Effects:
    • MESNA disrupts disulfide bonds in mucus proteins, making it useful in respiratory conditions where mucus clearance is impaired.

Case Studies and Experimental Evidence

  • Neurotoxicity Assessment:
    A study conducted on guinea pigs investigated the potential neurotoxic effects of MESNA when administered into the subarachnoid space. The results indicated no significant morphological changes in neural and vascular structures at concentrations of 50% and 100%, suggesting that MESNA is safe for neurotological applications .
    ConcentrationMorphological Changes Observed
    50%None
    100%None
    ControlNone
  • Antioxidant Enzyme Activity:
    Another study highlighted that systemic administration of MESNA (150 mg/kg) post-brain injury significantly increased levels of antioxidant enzymes such as glutathione peroxidase while decreasing oxidative stress markers like nitric oxide .
  • Ototoxicity Studies:
    Research focusing on the ototoxic effects of MESNA indicated that local application (10% and 20%) did not result in cochlear damage or any histological changes in inner ear structures, reinforcing its safety profile in otologic procedures .

Applications in Medicine

  • Chemotherapy Adjuvant:
    MESNA is widely recognized for its role in reducing hemorrhagic cystitis associated with cyclophosphamide therapy.
  • Surgical Applications:
    Due to its properties as a chemical dissector, MESNA is utilized in various surgical fields to protect tissues from oxidative damage during procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.